molecular formula C12H18ClNO B1421136 3-[(4-Methylbenzyl)oxy]pyrrolidine hydrochloride CAS No. 1185176-09-3

3-[(4-Methylbenzyl)oxy]pyrrolidine hydrochloride

Cat. No. B1421136
M. Wt: 227.73 g/mol
InChI Key: RSVSJIDDCJEPCR-UHFFFAOYSA-N
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Description

3-[(4-Methylbenzyl)oxy]pyrrolidine hydrochloride, also known as 3-MBOH, is a synthetic organic compound with a wide range of applications in scientific research. It has been used in a variety of experiments, from drug development to biochemistry and physiology. It is a versatile molecule with a wide range of potential uses.

Scientific Research Applications

1. Synthesis of Pyrrolidine Derivatives

  • Chiral Pyrrolidines as Intermediates for Antibacterials : A study by Schroeder et al. (1992) demonstrated the use of pyrrolidine derivatives as intermediates in the synthesis of quinolone antibacterials, a class of antibiotics. This process involved the synthesis of stereoisomers of pyrrolidines, highlighting their importance in medicinal chemistry (Schroeder et al., 1992).

  • Synthesis and Crystal Structure Analysis : Research by Suto et al. (1992) focused on the preparation of chiral 3-methyl-3-substituted-pyrrolidines/pyrrolidinones, which are essential for developing various pharmaceutical compounds. The study also included an analysis of their crystal structures, which is crucial for understanding their chemical properties (Suto et al., 1992).

2. Potential Medical Applications

  • Antiinflammatory Activities : Ikuta et al. (1987) synthesized a series of pyrrolidine derivatives that exhibited potential as antiinflammatory and analgesic agents. These compounds were evaluated for their dual inhibitory activities on prostaglandin and leukotriene synthesis, which are key mediators in inflammation (Ikuta et al., 1987).

  • Bioactivity Against Pests and Pathogens : A study by Liu et al. (2016) isolated a new pyrrolidine alkaloid from Orixa japonica, which showed significant larvicidal and nematicidal activities. This suggests the potential use of pyrrolidine derivatives in developing natural pesticides (Liu et al., 2016).

3. Pyrrolidines in Synthesis and Chemical Reactions

  • Anionic Cyclizations to Pyrrolidines : Coldham et al. (1997) explored the cyclization of α-amino-organolithiums to unactivated alkenes, leading to the formation of pyrrolidines. This study is significant for understanding the synthetic pathways involving pyrrolidine structures (Coldham et al., 1997).

  • Synthesis of Haptens for Immunoassays : Research by Desai and Amin (1991) focused on synthesizing analogues of trans-3'-hydroxycotinine, a major metabolite of cotinine, for developing immunoassays. This study shows the application of pyrrolidine structures in creating tools for biological research (Desai & Amin, 1991).

Safety And Hazards

  • Safety Data Sheets (SDS) : Refer to the SDS for detailed safety information .

properties

IUPAC Name

3-[(4-methylphenyl)methoxy]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-10-2-4-11(5-3-10)9-14-12-6-7-13-8-12;/h2-5,12-13H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSVSJIDDCJEPCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Methylbenzyl)oxy]pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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